4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid

Description

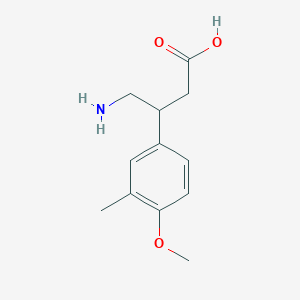

4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid is a γ-aminobutyric acid (GABA) derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para (4-) position and a methyl (-CH₃) group at the meta (3-) position. The compound’s molecular formula is hypothesized as C₁₂H₁₇NO₃ (calculated MW 223.27), with the substituents increasing steric bulk and lipophilicity compared to simpler phenyl analogs.

Properties

IUPAC Name |

4-amino-3-(4-methoxy-3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-5-9(3-4-11(8)16-2)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLBMOKYQUNLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206442 | |

| Record name | β-(Aminomethyl)-4-methoxy-3-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24314-17-8 | |

| Record name | β-(Aminomethyl)-4-methoxy-3-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Aminomethyl)-4-methoxy-3-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is subsequently subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride, followed by hydrolysis to yield the desired butanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Structural and Functional Analog Overview

The following table summarizes key structural and pharmacological differences between 4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid and its analogs:

Key Comparative Insights

Substituent Effects on Pharmacological Activity Baclofen (4-Cl): The chlorine substituent enhances GABA-B receptor binding and metabolic stability, making it a frontline treatment for spasticity . Its lipophilicity facilitates blood-brain barrier penetration . Phenibut (unsubstituted phenyl): Lacks halogen or electron-donating groups, resulting in weaker receptor affinity and off-label use for neurological disorders . The methyl group (-CH₃) adds steric hindrance, which may impact binding kinetics.

Physical and Chemical Properties

- Crystallinity : Baclofen’s crystalline forms (e.g., polymorphs A and B) exhibit enhanced stability and solubility when synthesized with high enantiomeric purity (>99% ee) . The methoxy-methyl substituents in the target compound may similarly influence crystallization behavior.

- Solubility : Polar functional groups (e.g., -COOH, -NH₂) contribute to aqueous solubility, but lipophilic substituents (e.g., -OCH₃, -CH₃) reduce it. Baclofen’s solubility is pH-dependent due to its zwitterionic nature , a trait shared with the target compound.

Synthetic and Stereochemical Considerations

- Enantiomer Activity : Baclofen’s (R)-enantiomer is the active form, while (S)-enantiomer is less potent . The target compound’s stereochemistry (if chiral) would similarly affect its pharmacological profile.

- Synthesis : Analogs like baclofen are synthesized via multi-step routes involving halogenation and chiral resolution . The methoxy and methyl groups in the target compound may require orthogonal protection-deprotection strategies.

Biological Activity

4-Amino-3-(4-methoxy-3-methylphenyl)butanoic acid is an organic compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by diverse sources and data.

Chemical Structure and Properties

The compound has the molecular formula C11H15NO2, featuring an amino group and a methoxy-substituted phenyl group. Its structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. It has been studied for its potential to modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and pain modulation. For example, it has shown potential in studies related to enzyme interactions that could lead to anti-inflammatory effects.

2. Neuropharmacological Effects:

The compound has been investigated for its effects on neurotransmitter systems. Similar compounds have demonstrated antagonistic activity at GABAB receptors, suggesting a potential role in modulating pain responses .

3. Antitumor Activity:

Preclinical studies have explored the use of amino acid derivatives, including this compound, as prodrugs for enhancing antitumor efficacy. The modification of drug properties through amino acid conjugation can improve bioavailability and therapeutic effectiveness against specific cancer types .

Case Studies

-

Enzyme Interaction Study:

A study examining the inhibitory effects of this compound on specific enzymes demonstrated a significant reduction in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent in managing conditions related to enzyme dysregulation. -

GABAB Receptor Antagonism:

Research involving similar compounds showed that they could shift the dose-response curve of GABAB receptor agonists, implying a potential application in pain management therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(4-methylphenyl)butanoic acid | Lacks methoxy group | Moderate anti-inflammatory |

| 4-Amino-3-(4-methoxyphenyl)butanoic acid | Contains methoxy group | Enhanced enzyme inhibition |

This table highlights how slight structural variations can influence the biological activity of related compounds.

Applications in Medicine and Industry

The compound is being explored for various applications:

- Therapeutic Development: Potential use in developing anti-inflammatory and analgesic medications.

- Drug Formulation: Investigated as a prodrug to enhance bioavailability for oral administration.

- Pharmaceutical Research: Used as a building block for synthesizing more complex therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.